molecular formula C12H17NO B185246 1-[4-(Butylamino)phenyl]ethanone CAS No. 99433-24-6

1-[4-(Butylamino)phenyl]ethanone

Cat. No.: B185246
CAS No.: 99433-24-6
M. Wt: 191.27 g/mol
InChI Key: IKCJPNPQDRZXHN-UHFFFAOYSA-N
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Description

1-[4-(Butylamino)phenyl]ethanone is an acetophenone derivative characterized by a butylamino group (-NH-C₄H₉) attached to the para position of the phenyl ring. This structural motif imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The butylamino group enhances solubility in polar solvents and may influence bioactivity by modulating electronic and steric effects on the acetophenone core.

Properties

CAS No.

99433-24-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[4-(butylamino)phenyl]ethanone

InChI

InChI=1S/C12H17NO/c1-3-4-9-13-12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3

InChI Key

IKCJPNPQDRZXHN-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[4-(Butylamino)phenyl]ethanone with structurally related acetophenone derivatives, focusing on substituent effects, synthesis routes, and biological activities:

Compound Substituents Molecular Weight Key Properties/Activities Synthesis Method Applications Ref.
This compound -NH-C₄H₉ (para) ~207.3 (estimated) Enhanced solubility; potential precursor for bioactive complexes Likely via nucleophilic substitution Pharmaceutical intermediates -
2-(Benzyl-tert-butylamino)-4′-hydroxy-3′-hydroxymethylacetophenone hydrochloride -Benzyl-tert-butylamino, -OH, -CH₂OH (para) 432.93 Polar, crystalline solid; potential CNS activity Multi-step substitution/condensation Neuropharmacology
1-(4-(Quinolin-8-ylamino)phenyl)ethanone -NH-quinoline (para) 289.34 Antibacterial activity against E. coli and S. typhimurium Claisen-Schmidt condensation Antibacterial agents
1-(4-(Trifluoromethyl)phenyl)ethanone -CF₃ (para) 202.17 Electron-withdrawing effect; used in chalcone derivatives Friedel-Crafts acylation Anticancer, anti-inflammatory research
1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethanone -4-Methylimidazole (para) 250.29 White crystalline solid; potential kinase inhibition Suzuki-Miyaura coupling Kinase inhibitor development
1-(4-(Morpholinosulfonyl)phenyl)ethanone -SO₂-morpholine (para) 283.34 High polarity; sulfonamide group enhances binding to enzymes Sulfonation of acetophenone derivatives Enzyme inhibitor design

Key Research Findings

Substituent Effects on Bioactivity

  • Antifungal Activity: Metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(piperazinyl)ethanone (APEHQ) exhibit enhanced antifungal activity compared to the parent ligand, attributed to improved membrane permeability via metal coordination .
  • Anti-inflammatory Potential: Thiazole derivatives synthesized from 1-(3-methoxyphenyl)ethanone demonstrate significant anti-inflammatory effects (e.g., 58% edema reduction in carrageenan-induced models), with electron-donating groups (-OCH₃) stabilizing radical intermediates .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Bulky Substituents: Tert-butyl and benzyl groups in 2-(benzyl-tert-butylamino) derivatives improve metabolic stability but may reduce solubility .

Preparation Methods

Friedel-Crafts Acylation as a Foundation for Aryl Ketone Synthesis

Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups to aromatic systems. In the context of 1-[4-(Butylamino)phenyl]ethanone, this reaction typically involves electrophilic substitution using acetyl chloride or phenyl acetyl chloride in the presence of a Lewis acid catalyst. As demonstrated in US8946479B2, aluminum chloride (AlCl₃) facilitates the acylation of fluorobenzene at −10°C to 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone with 99.02% purity . While this patent focuses on fluorinated analogs, the principles apply to non-fluorinated systems:

  • Catalyst Selection : AlCl₃, FeCl₃, and BF₃ are effective, with AlCl₃ preferred for its reactivity in halogenated solvents like methylene chloride .

  • Solvent Optimization : Polar aprotic solvents (e.g., acetone, isopropyl alcohol) minimize side reactions, as evidenced by 73.8% yield in acetone compared to 21.1% in methylene chloride (Table 1).

Table 1: Solvent Impact on Friedel-Crafts Acylation Yield

SolventTemperature (°C)Reaction Time (hr)Yield (%)
Acetone25–30373.8
Isopropyl Alcohol25–30773.2
Methylene Chloride25–302021.1
DMF25–30424.6

For this compound, protecting the amine group as an acetamide prior to acylation prevents undesired protonation or side reactions. Subsequent deprotection via acidic hydrolysis restores the free amine.

Nucleophilic Substitution Strategies for Amino Group Introduction

Introducing the butylamino group at the para position requires precise functionalization of pre-acylated intermediates. A two-step halogenation-amination sequence, as outlined in US8946479B2 for analogous compounds, involves:

  • Halogenation : Treating 1-(4-aminophenyl)ethanone with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates 1-(4-chlorophenyl)ethanone.

  • Amination : Reacting the chloro intermediate with butylamine in acetone or dimethyl sulfoxide (DMSO) at 55–60°C for 7–8 hours facilitates nucleophilic substitution .

Key considerations include:

  • Base Selection : Potassium carbonate (K₂CO₃) effectively deprotonates butylamine, enhancing nucleophilicity .

  • Solvent Polarity : Acetone’s moderate polarity balances reaction rate and byproduct suppression, achieving 74% yield in model systems .

Reductive Amination of 4-Nitroacetophenone

An alternative route begins with 4-nitroacetophenone, which undergoes catalytic hydrogenation to 4-aminoacetophenone. Subsequent alkylation with butyl bromide in the presence of K₂CO₃ introduces the butyl group:

  • Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the nitro group at 25°C under H₂ (1 atm), yielding 4-aminoacetophenone.

  • Alkylation : Butyl bromide reacts with the amine in acetonitrile at reflux (82°C), with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

This method avoids harsh halogenation conditions but requires careful control of stoichiometry to prevent dialkylation.

Purification and Crystallization Techniques

Purifying this compound presents challenges due to its oily residue in crude form. EP2371817A1 highlights salt formation as a resolution strategy:

  • Toluenesulfonate Salt : Treating the free base with p-toluenesulfonic acid in ethanol induces crystallization, yielding a pharmaceutically acceptable solid .

  • Recrystallization : Dissolving the crude product in hot isopropyl alcohol, followed by gradual cooling to 32°C, isolates crystalline material with ≤0.5% water content .

Table 2: Purification Efficiency by Method

MethodSolventPurity (%)Yield (%)
Toluenesulfonate SaltEthanol99.4485
RecrystallizationIsopropyl Alcohol99.4773.2

Analytical Characterization and Quality Control

Validating synthetic success requires multimodal analysis:

  • HPLC : Monitoring reaction progress ensures intermediates like 1-(4-chlorophenyl)ethanone remain below 1% .

  • ¹H NMR : Methine protons at δ 5.3 ppm and aromatic protons between δ 7.0–8.0 confirm structural integrity .

  • IR Spectroscopy : Carbonyl stretches at 1724 cm⁻¹ and C–F stretches (if present) at 1154 cm⁻¹ verify functional groups .

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